molecular formula C21H32O3 B1218875 Hydroxydione CAS No. 303-01-5

Hydroxydione

Cat. No.: B1218875
CAS No.: 303-01-5
M. Wt: 332.5 g/mol
InChI Key: USPYDUPOCUYHQL-VEVMSBRDSA-N
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Chemical Reactions Analysis

Hydroxydione undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Scientific Research Applications

Hydroxydione has been studied for its various applications in scientific research:

    Chemistry: It serves as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.

    Biology: this compound’s neuroactive properties make it a subject of interest in neurobiology and the study of steroid interactions with neural receptors.

    Medicine: Although no longer used clinically, this compound’s anesthetic properties have been studied to understand the mechanisms of steroid-based anesthesia.

Mechanism of Action

Hydroxydione exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include specific subunits of the GABA receptor complex, and the pathways involved are primarily related to the modulation of synaptic transmission .

Comparison with Similar Compounds

Hydroxydione is unique among neuroactive steroids due to its specific hydroxylation pattern and its historical use as an anesthetic. Similar compounds include:

This compound’s uniqueness lies in its specific hydroxylation at the 21st position and its historical significance as the first neuroactive steroid anesthetic used clinically .

Properties

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYDUPOCUYHQL-VEVMSBRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027269
Record name 21-Hydroxy-5beta-pregnan-3,20-dion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-01-5
Record name Hydroxydione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxydione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxydione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08956
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC86000
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Record name 21-Hydroxy-5beta-pregnan-3,20-dion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VFN88375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5beta-dihydrodeoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062609
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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